molecular formula C8H5F3KNO2 B13663739 Potassium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate

Potassium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate

Cat. No.: B13663739
M. Wt: 243.22 g/mol
InChI Key: WYSIKDVKXPTFJT-UHFFFAOYSA-M
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Description

Potassium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is an organofluorine compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with potassium acetate. This reaction is often carried out in the presence of a palladium catalyst, such as Pd(dba)2, and a ligand like BINAP. The reaction conditions usually include heating the mixture to a specific temperature to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic systems. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound .

Scientific Research Applications

Potassium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Potassium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl group. This group can influence the electronic properties of the molecule, making it more reactive in certain conditions. The molecular targets and pathways involved depend on the specific application and reaction it is used in .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is unique due to its specific structure, which combines the properties of a trifluoromethyl group and a pyridine ring. This combination makes it particularly useful in various chemical reactions and applications, offering distinct advantages in terms of reactivity and stability .

Properties

Molecular Formula

C8H5F3KNO2

Molecular Weight

243.22 g/mol

IUPAC Name

potassium;2-[5-(trifluoromethyl)pyridin-2-yl]acetate

InChI

InChI=1S/C8H6F3NO2.K/c9-8(10,11)5-1-2-6(12-4-5)3-7(13)14;/h1-2,4H,3H2,(H,13,14);/q;+1/p-1

InChI Key

WYSIKDVKXPTFJT-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)CC(=O)[O-].[K+]

Origin of Product

United States

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